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molecular formula C11H13N3Si B8805924 IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]- CAS No. 943320-60-3

IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]-

Cat. No. B8805924
M. Wt: 215.33 g/mol
InChI Key: AUMLXDLZHWMUCA-UHFFFAOYSA-N
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Patent
US09029533B2

Procedure details

A mixture of 3-bromoimidazo[1,2-b]pyridazine (36.78 g, 0.186 mol; prepared according to Stanovnik, B. et al. Synthesis (1981), 12, 987-989), ethynyltrimethylsilane (21.89 g, 0.223 mol), Pd(PPh3)4 (10.73 g, 9.29 mmol), CuI (5.30 g, 0.028 mol), and diisopropylethylamine (32.4 mL, 0.279 mol) in 150 mL of DMF was stirred at ambient temperature, under an atmosphere of N2, for 1 h. The reaction mixture was concentrated and the crude product was purified by silica gel flash chromatography (eluted with 0-5% MeOH/DCM) to provide 28.46 g of product.
Quantity
36.78 g
Type
reactant
Reaction Step One
Quantity
21.89 g
Type
reactant
Reaction Step One
Quantity
32.4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.73 g
Type
catalyst
Reaction Step One
Name
CuI
Quantity
5.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]2[N:7]=[CH:8][CH:9]=[CH:10][C:5]2=[N:4][CH:3]=1.[C:11]([Si:13]([CH3:16])([CH3:15])[CH3:14])#[CH:12].C(N(C(C)C)CC)(C)C>CN(C=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[CH3:14][Si:13]([C:11]#[C:12][C:2]1[N:6]2[N:7]=[CH:8][CH:9]=[CH:10][C:5]2=[N:4][CH:3]=1)([CH3:16])[CH3:15] |^1:34,36,55,74|

Inputs

Step One
Name
Quantity
36.78 g
Type
reactant
Smiles
BrC1=CN=C2N1N=CC=C2
Name
Quantity
21.89 g
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Name
Quantity
32.4 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
10.73 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
CuI
Quantity
5.3 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature, under an atmosphere of N2, for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel flash chromatography (eluted with 0-5% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](C)(C)C#CC1=CN=C2N1N=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 28.46 g
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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